

ENPP1-IN-17 CAR T-cell therapy enhancement protocols

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Compound Focus: Enpp-1-IN-17

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ENPP1 as a Therapeutic Target in Immuno-Oncology

The table below summarizes the rationale for targeting ENPP1 to overcome an immunosuppressive tumor microenvironment (TME).

Aspect	Description
Primary Function	Hydrolyzes extracellular (2',3')-cGAMP, a key signaling molecule produced by the cGAS-STING pathway [1] [2] [3].
Immunosuppressive Role	Depletes cGAMP, reducing STING activation in antigen-presenting cells (APCs), leading to diminished Type-I interferon production and cytotoxic T-cell priming [1] [3].
Pro-Tumorigenic Effect	Hydrolysis of cGAMP generates adenosine, which promotes cancer cell migration and suppresses immune cells [2].
Therapeutic Goal	Inhibiting ENPP1 boosts endogenous cGAMP, enhancing innate and adaptive anti-tumor immunity and potentially sensitizing tumors to immunotherapy [3] [4].

ENPP1 Inhibitor Candidate Profiles

The following table compares key ENPP1 inhibitor candidates from recent research, which serve as benchmarks for characterizing new compounds.

Compound Name	Reported Potency (IC50/Ki)	Key Characteristics & Experimental Context
Compound 4e [2]	0.188 μM (mol.) 0.732 μM (cell.)	Quinazolin-4(3H)-one derivative; showed selectivity for metastatic breast cancer cells (4T1) over normal cells; increased IFN- β expression <i>in vivo</i> .
ISM5939 [3]	Information not specified	Orally bioavailable; AI-designed; synergized with anti-PD-1 and chemotherapy in murine models; good tolerance; no toxic cytokine release or T-cell death observed.
STF-1623 [4]	Information not specified	Features an ultralong drug-target residence time; rapid systemic clearance but potent tumor-specific inhibition; effective in breast, pancreatic, colorectal, and glioblastoma mouse models.
TXN10128, RBS2418, SR-8541A [3]	Information not specified	Mentioned as candidates that have entered Phase 1 clinical studies.

Application Note: Enhancing CAR T-Cell Therapy with ENPP1 Inhibition

This application note outlines a strategy to augment CAR T-cell efficacy in solid tumors by combining it with ENPP1 inhibition.

Experimental Rationale

Using ENPP1 inhibitors aims to transform a "cold" immunosuppressive TME into a "hot" immunologically active one [3] [4]. The inhibitor prevents the degradation of cGAMP, leading to the accumulation of this STING agonist in the TME. This promotes dendritic cell activation and the production of type I interferons and other inflammatory cytokines, which in turn can enhance the infiltration, activation, and persistence of co-administered CAR T-cells [1] [3].

Protocol: In Vivo Combination Study

This protocol describes a standard preclinical setup to evaluate the synergy between an ENPP1 inhibitor and CAR T-cell therapy.

1. Animal Model Generation

- **Strain:** Immunocompetent syngeneic mice (e.g., C57BL/6, BALB/c).
- **Tumor Inoculation:** Implant relevant cancer cells (e.g., 4T1 for breast cancer [2], MC38 for colorectal cancer) subcutaneously into the flank.
- **Tumor Monitoring:** Allow tumors to establish to a palpable size, typically 50-100 mm³, before initiating treatment.

2. Treatment Groups & Dosing Regimen

- Divide mice into cohorts (n=5-10) including vehicle control, CAR T-cells alone, ENPP1 inhibitor alone, and the combination therapy.
- **ENPP1 Inhibitor Administration:** Administer the inhibitor (e.g., via oral gavage for ISM5939 [3]) according to its optimized pharmacokinetic profile. Treatment often begins a few days before CAR T-cell infusion to pre-condition the TME.
- **CAR T-Cell Administration:** Infuse CAR T-cells intravenously. The specific target (e.g., HER2, EGFR for breast cancer [5]) and CAR design should be selected based on the tumor model.

3. Efficacy & Immune Monitoring

- **Tumor Measurements:** Caliper measurements 2-3 times weekly to track tumor volume and calculate tumor growth inhibition.
- **Endpoint Analysis:** At the study endpoint, harvest tumors and optionally, spleens and blood.
- **Tumor Immune Profiling:** Analyze the TME by flow cytometry or IHC for levels of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells and dendritic cells. Measure cytokine levels (e.g., IFN- β , CXCL10) via ELISA [3].
- **CAR T-Cell Persistence:** Use flow cytometry to detect CAR+ T cells in blood, spleen, and tumor tissue over time.

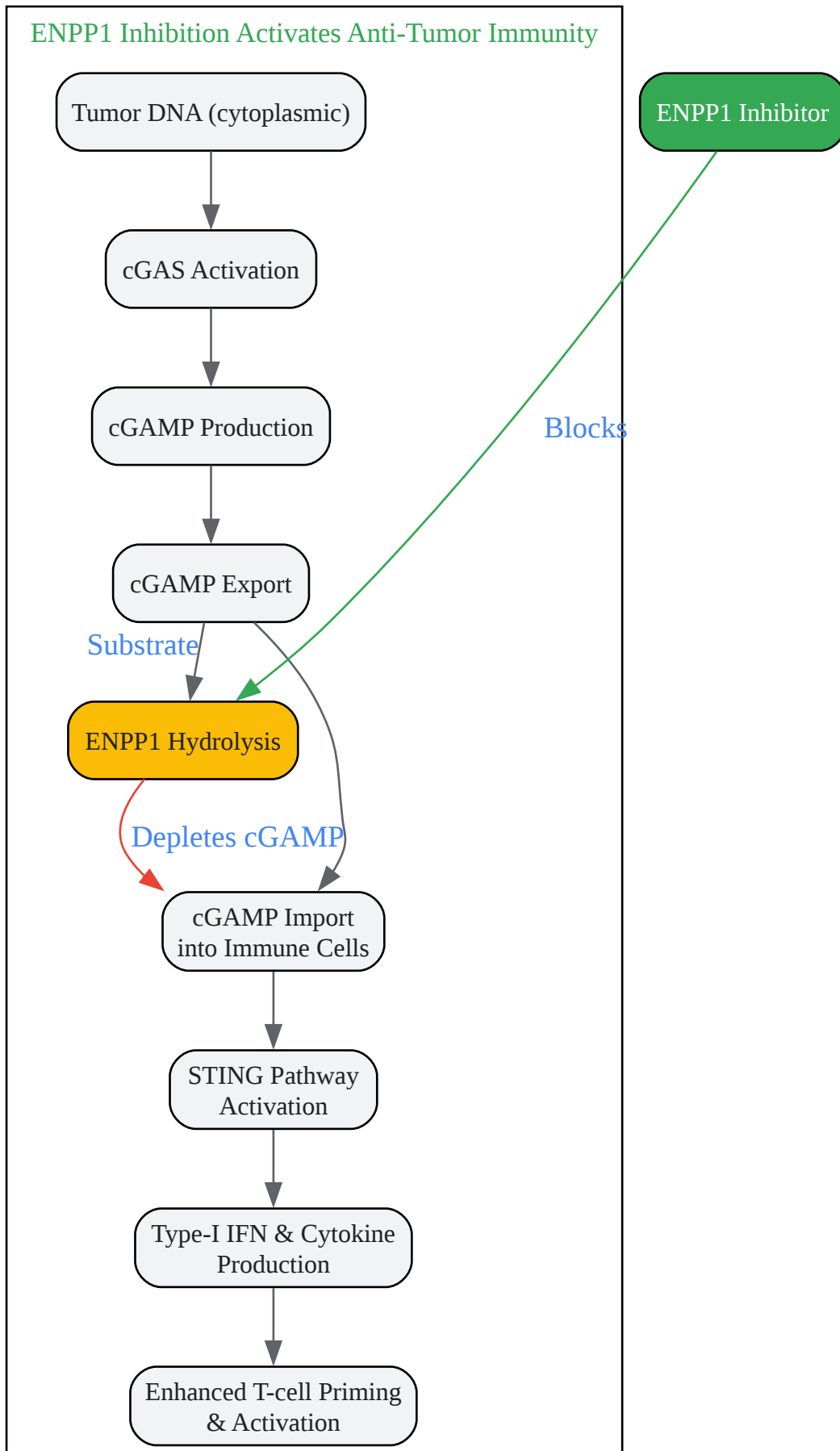
ENPP1-Targeting Modalities Beyond Small Molecules

Besides small-molecule inhibitors, other biologic modalities are being developed to target ENPP1, as summarized below.

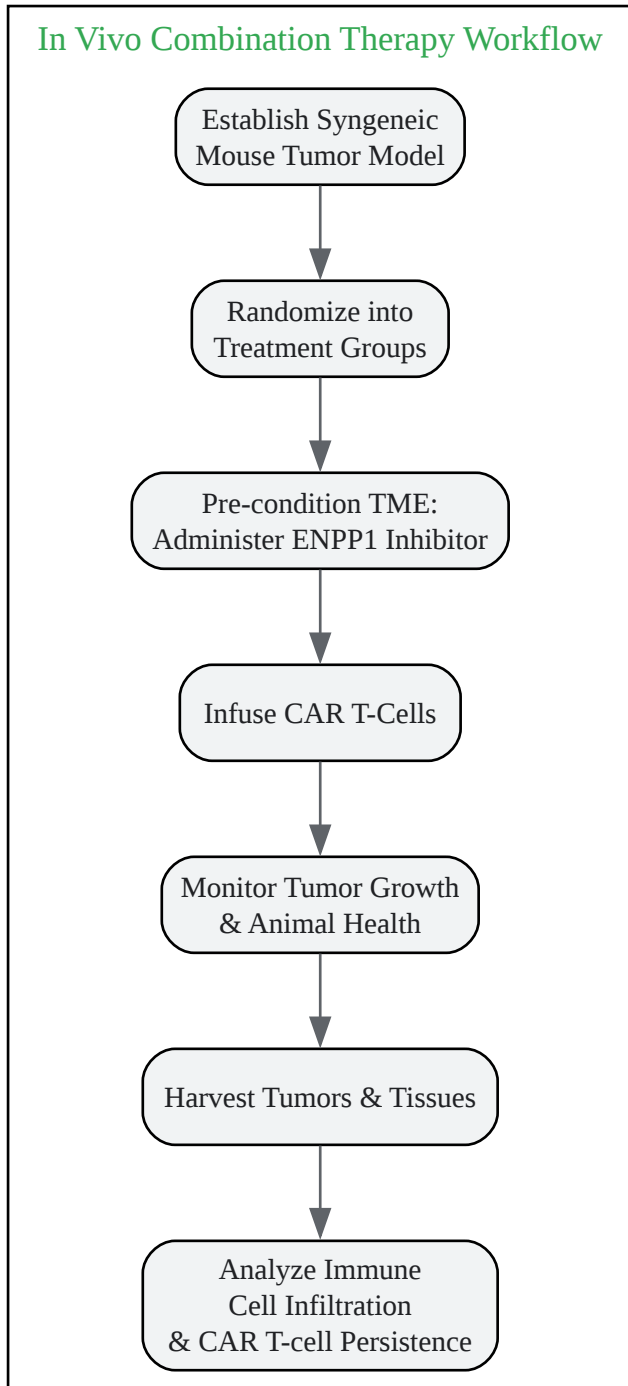
Modality	Mechanism of Action	Reported Experimental Evidence
ENPP1-targeting CAR T-Cells	Genetically engineered T cells express a CAR targeting ENPP1 on tumor cells, leading to direct killing.	Potent killing of ENPP1-expressing human hepatoma (HepG2) cells <i>in vitro</i> [1].
Anti-ENPP1 Antibody-Drug Conjugates (ADCs)	Monoclonal antibody against ENPP1 delivers a cytotoxic drug directly to ENPP1-expressing tumor cells.	Constructed ADCs demonstrated potent killing of ENPP1-expressing cells [1].
IgG-based Bispecific T-Cell Engagers (IbTEs)	One arm binds ENPP1 on tumor cells, the other binds CD3 on T cells, redirecting T cell cytotoxicity.	Generated IbTEs exhibited potent killing of ENPP1-expressing cells [1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core biological mechanism and the experimental workflow for testing ENPP1 inhibitors.



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